molecular formula C6H6O2 B11818011 (1R,2R)-2-Ethynylcyclopropanecarboxylic acid

(1R,2R)-2-Ethynylcyclopropanecarboxylic acid

Katalognummer: B11818011
Molekulargewicht: 110.11 g/mol
InChI-Schlüssel: WAOURCILMTVHBE-RFZPGFLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-2-Ethynylcyclopropanecarboxylic acid is a chiral compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an ethynyl group and a carboxylic acid group in its structure makes it a versatile molecule for chemical transformations and functionalization.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Ethynylcyclopropanecarboxylic acid typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the ethynyl group. One common method involves the reaction of a cyclopropane derivative with an ethynylating agent under controlled conditions. The reaction conditions often include the use of a strong base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-Ethynylcyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various functionalized cyclopropane derivatives, which can be further utilized in synthetic chemistry.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-2-Ethynylcyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of (1R,2R)-2-Ethynylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2R)-2-Aminocyclopropanecarboxylic acid: Another chiral cyclopropane derivative with an amino group instead of an ethynyl group.

    (1R,2R)-2-Hydroxycyclopropanecarboxylic acid: Contains a hydroxyl group instead of an ethynyl group.

Uniqueness

(1R,2R)-2-Ethynylcyclopropanecarboxylic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for functionalization compared to other cyclopropane derivatives. This makes it a valuable compound for developing new chemical entities and exploring novel biological activities.

Eigenschaften

Molekularformel

C6H6O2

Molekulargewicht

110.11 g/mol

IUPAC-Name

(1R,2R)-2-ethynylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H6O2/c1-2-4-3-5(4)6(7)8/h1,4-5H,3H2,(H,7,8)/t4-,5-/m1/s1

InChI-Schlüssel

WAOURCILMTVHBE-RFZPGFLSSA-N

Isomerische SMILES

C#C[C@@H]1C[C@H]1C(=O)O

Kanonische SMILES

C#CC1CC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.